Enhanced Water Solubility vs. Isobutylparaben Ester
The potassium salt form dramatically improves aqueous solubility. While the parent ester isobutylparaben is practically insoluble in water (0.035 g/100 mL at 25°C), potassium salts of parabens are characterized as 'highly soluble' in water [1]. Although an exact numerical solubility value for potassium isobutyl 4-oxidobenzoate was not found in the primary literature, the class-level inference is robust: potassium paraben salts are consistently described as water-soluble, in stark contrast to the water-insoluble nature of their parent esters. This allows for direct incorporation into aqueous formulations without the need for organic co-solvents.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | Highly soluble (class-level description for potassium paraben salts) |
| Comparator Or Baseline | Isobutylparaben: 0.035 g/100 mL at 25°C (Insoluble) |
| Quantified Difference | Qualitative transformation from insoluble to highly soluble. |
| Conditions | Water at 25°C for comparator; class-level inference for target compound based on properties of potassium paraben salts. |
Why This Matters
This solubility differential is the primary driver for selecting potassium isobutyl 4-oxidobenzoate over isobutylparaben for water-based cosmetic and pharmaceutical formulations, eliminating the need for solubility-enhancing co-solvents.
- [1] Mizuba, S., & Sheikh, W. (1987). Antimicrobial efficacy of potassium salts of four parabens. Journal of the Society of Cosmetic Chemists, 38(6), 355-367. Abstract retrieved from https://scienceplus.abes.fr/describe/?url=http://hub.abes.fr/springer/periodical/10295/1987/volume_1/issue_6/B8CF34897A9A6FEEE053120B220A2124/w View Source
